![molecular formula C18H14ClFN2O2 B2719289 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-37-0](/img/structure/B2719289.png)

2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

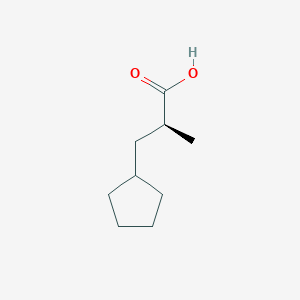

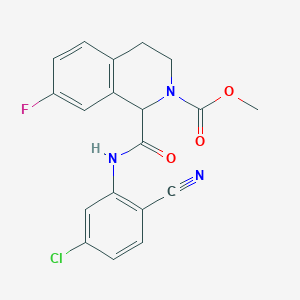

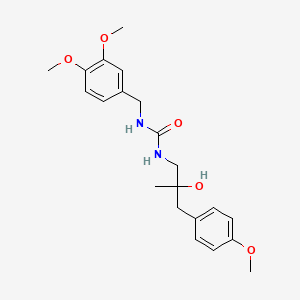

The compound “2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It has a molecular formula of CHClFNO and an average mass of 173.572 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of chloro, fluoro, and amide groups suggest that it might have interesting chemical properties .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 226.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It also has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 90.6±24.6 °C .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

2-Chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide and its derivatives are used in the development of fluorescent chemosensors. These chemosensors, such as those developed by Li et al. (2014), have shown excellent selectivity and sensitivity for metal ions like Zn(2+) in acetonitrile aqueous solutions. Such sensors can be crucial for detecting and distinguishing between different metal ions in various environments (Li et al., 2014).

Antibacterial Activity

Compounds structurally related to 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide have been explored for their antibacterial properties. Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides and evaluated them for antibacterial activity, demonstrating effectiveness against bacteria such as E. coli (Largani et al., 2017).

GABAA/Benzodiazepine Receptor Activity

This compound and its analogs have been studied for their potential interaction with the GABAA/benzodiazepine receptor. Tenbrink et al. (1994) explored a series of compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, for their binding affinity and efficacy with this receptor, which is important in neurological research (Tenbrink et al., 1994).

Radioligand Development

These compounds are also being investigated for their use in developing radioligands for imaging applications. Cappelli et al. (2006) focused on synthesizing and labeling halogenated 2-quinolinecarboxamides, which could be potential candidates for positron emission tomography (PET) or single photon emission computed tomography (SPECT) studies (Cappelli et al., 2006).

Coordination Chemistry

The adaptable coordination chemistry of compounds like 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide makes them suitable for studying interactions with metal ions. Ardizzoia et al. (2010) explored the coordination chemistry of related compounds towards metals like zinc and mercury, which is significant in inorganic and materials chemistry (Ardizzoia et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c19-13-4-1-5-14(20)16(13)18(24)21-12-7-10-3-2-6-22-15(23)9-11(8-12)17(10)22/h1,4-5,7-8H,2-3,6,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHDMDWDWGWIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC=C4Cl)F)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2719207.png)

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2719215.png)

![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2719225.png)